3-ethyl-1-methyl-1H-pyrazole-4,5-diamine
Description
3-Ethyl-1-methyl-1H-pyrazole-4,5-diamine is a pyrazole derivative characterized by a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The compound is substituted with an ethyl group at position 3, a methyl group at position 1, and amino groups at positions 4 and 5 (Fig. 1). This substitution pattern significantly influences its physicochemical properties, such as solubility, polarity, and intermolecular interactions. Pyrazole derivatives are renowned for their versatility in medicinal chemistry, often exhibiting antimicrobial, anticancer, and anti-inflammatory activities .
Figure 1: Structural diagram of 3-ethyl-1-methyl-1H-pyrazole-4,5-diamine.
Properties
Molecular Formula |
C6H12N4 |
|---|---|
Molecular Weight |
140.19 g/mol |
IUPAC Name |
5-ethyl-2-methylpyrazole-3,4-diamine |
InChI |
InChI=1S/C6H12N4/c1-3-4-5(7)6(8)10(2)9-4/h3,7-8H2,1-2H3 |
InChI Key |
GTZSQVYCKMOUNO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1N)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-1-methyl-1H-pyrazole-4,5-diamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-ethyl-1-methyl-1H-pyrazole with suitable amine sources under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-1-methyl-1H-pyrazole-4,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce amine derivatives .
Scientific Research Applications
3-Ethyl-1-methyl-1H-pyrazole-4,5-diamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the synthesis of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3-ethyl-1-methyl-1H-pyrazole-4,5-diamine involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
| Compound Name | Substituents (Positions) | Key Properties | Biological Activities |
|---|---|---|---|
| 3-Ethyl-1-methyl-1H-pyrazole-4,5-diamine | 1-CH₃, 3-C₂H₅, 4/5-NH₂ | High polarity due to amino groups; moderate solubility in polar solvents | Antimicrobial, enzyme inhibition |
| 3-Methyl-1H-pyrazole-4,5-diamine | 3-CH₃, 4/5-NH₂ | Reduced lipophilicity compared to ethyl analog | Anticancer, DNA intercalation |
| 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride | 1-CH₃, 3/4-NH₂ | Enhanced solubility in aqueous media (due to HCl salt) | Antiviral, kinase inhibition |
| 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine hydrate | 1-CH₃, 3-CH₃, 4-C₂H₅, 5-NH₂ | Lower reactivity due to steric hindrance | Potential antitumor agent |
Key Observations :
- Ethyl vs.
- Amino Group Positioning: Amino groups at positions 4 and 5 (vs. 3 and 4 in 1-methyl-1H-pyrazole-3,4-diamine) alter hydrogen-bonding capabilities, affecting binding affinities to enzymes like kinases or DNA .
Pharmacological Profile Comparison
Key Observations :
- The ethyl-methyl substitution in 3-ethyl-1-methyl-1H-pyrazole-4,5-diamine confers specificity toward bacterial targets, unlike N-benzyl derivatives, which are more neuroactive .
- Compared to 5-acetylpyrazole, the target compound lacks ester or acetyl groups, reducing its solubility but improving metabolic stability .
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